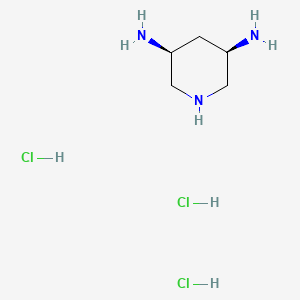![molecular formula C3H6BBrO2 B12859963 [(1E)-3-Bromoprop-1-en-1-yl]boronic acid CAS No. 352535-79-6](/img/structure/B12859963.png)
[(1E)-3-Bromoprop-1-en-1-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1E)-3-Bromoprop-1-en-1-yl]boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-bromoprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Borylation: One common method involves the electrophilic borylation of alkenes using diboron reagents in the presence of a catalyst.
Hydroboration: Another method is the hydroboration of 3-bromoprop-1-yne followed by oxidation.
Industrial Production Methods: Industrial production methods for [(1E)-3-Bromoprop-1-en-1-yl]boronic acid typically involve large-scale electrophilic borylation or hydroboration processes, utilizing continuous flow reactors to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted alkenes.
Scientific Research Applications
Chemistry:
Organic Synthesis: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes by forming stable complexes with active site residues.
Medicine:
Drug Development: It is explored as a precursor in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Mechanism of Action
Mechanism: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid exerts its effects primarily through the formation of boron-oxygen or boron-nitrogen bonds with target molecules. This interaction can inhibit enzyme activity or alter the properties of materials by introducing boron-containing functional groups .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a 3-bromoprop-1-en-1-yl group.
Vinylboronic Acid: Contains a vinyl group instead of a 3-bromoprop-1-en-1-yl group.
Allylboronic Acid: Contains an allyl group instead of a 3-bromoprop-1-en-1-yl group.
Uniqueness: [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is unique due to the presence of both a boronic acid group and a bromine-substituted alkene, which provides distinct reactivity and versatility in various chemical reactions .
Properties
CAS No. |
352535-79-6 |
|---|---|
Molecular Formula |
C3H6BBrO2 |
Molecular Weight |
164.80 g/mol |
IUPAC Name |
[(E)-3-bromoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ |
InChI Key |
NUQJGZLIEFASQM-OWOJBTEDSA-N |
Isomeric SMILES |
B(/C=C/CBr)(O)O |
Canonical SMILES |
B(C=CCBr)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
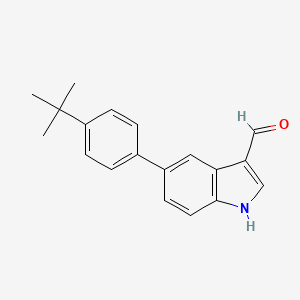
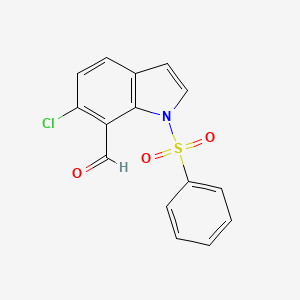

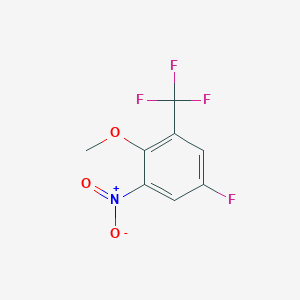
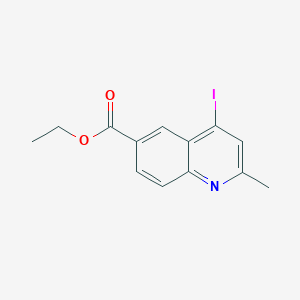
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
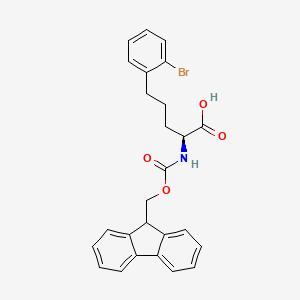
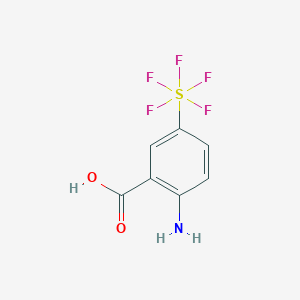
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
